Dequalinium undecenate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

20246-15-5 |

|---|---|

Molecular Formula |

C52H78N4O4 |

Molecular Weight |

823.2 g/mol |

IUPAC Name |

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;undec-10-enoate |

InChI |

InChI=1S/C30H38N4.2C11H20O2/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;2*1-2-3-4-5-6-7-8-9-10-11(12)13/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*2H,1,3-10H2,(H,12,13) |

InChI Key |

ADVZBZHXUINOFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Historical Perspectives on Dequalinium As an Antimicrobial Agent

The exploration of dequalinium (B1207927) and its salts as antimicrobial agents dates back to the mid-20th century. wikipedia.org Initially recognized for its potent antiseptic and disinfectant properties, the dequalinium cation quickly became a subject of scientific inquiry. drugbank.comnih.gov The first description of dequalinium as a novel antimicrobial agent of the bisquaternary ammonium (B1175870) chemical class was in 1956. wikipedia.org

Early research established its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. wikipedia.orgnih.gov This led to its incorporation into various topical preparations for the treatment of infections of the mouth and throat. wikipedia.org The historical development of dequalinium is rooted in the broader scientific effort to identify and synthesize new chemical entities capable of combating microbial growth and infection. Over the decades, the primary focus of published research has been on dequalinium chloride, which has been the subject of numerous studies evaluating its efficacy and mechanisms of action. nih.govisrctn.comnih.govnih.gov

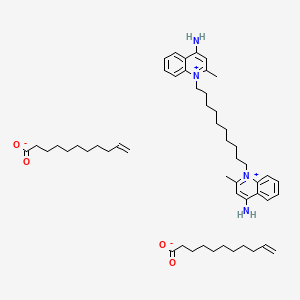

Dequalinium Undecenate: Structural Framework and Research Context

The core of dequalinium (B1207927) undecenate's structure is the dequalinium cation. This dication is symmetrical, featuring two quaternary quinolinium units. These two aromatic ring systems are linked by a flexible N-decylene chain. wikipedia.org It is this cationic, amphipathic structure that is fundamental to its antimicrobial activity. Dequalinium is classified as a bolaamphiphile, a type of molecule with hydrophilic groups at both ends of a long hydrophobic chain. drugbank.com

In dequalinium undecenate, the positive charges of the dequalinium dication are counterbalanced by two undecenoate anions. Undecenoate is the conjugate base of undecenoic acid, a monounsaturated fatty acid. While the dequalinium cation is the primary active antimicrobial component, the choice of the counter-ion can influence the compound's physical properties, such as solubility and stability.

The research context for this compound specifically is limited in comparison to dequalinium chloride. While listed in chemical and drug databases as a known salt of dequalinium, dedicated academic studies focusing on its unique properties or applications are not extensively present in publicly available literature. drugbank.comncats.io Therefore, much of the understanding of this compound is extrapolated from the extensive research conducted on the dequalinium cation.

Table 1: Chemical Properties of the Dequalinium Cation

| Property | Value |

| Chemical Formula | C₃₀H₄₀N₄²⁺ |

| Molar Mass | 456.67 g/mol |

| Description | A symmetrical, dicationic molecule with two quinolinium units linked by a decamethylene chain. |

| Classification | Quaternary ammonium (B1175870) compound, Bolaamphiphile |

This table presents the properties of the active dequalinium cation, which is the core component of this compound.

Foundational Theories Underpinning Dequalinium Compound Research

Interactions with Microbial Cellular Structures

A primary mode of dequalinium's antimicrobial action involves the direct disruption of microbial cell integrity. This is facilitated by the compound's chemical nature, which allows for potent interactions with the cell membrane, leading to a cascade of detrimental effects.

Disruption of Cell Membrane Integrity and Permeability

Dequalinium, as a quaternary ammonium (B1175870) compound, possesses positively charged ammonium groups that are electrostatically attracted to the negatively charged components of microbial cell membranes. patsnap.com This initial binding event disturbs the structural integrity of the phospholipid bilayer, leading to a significant increase in membrane permeability. patsnap.commims.comnih.gov The compromised membrane loses its ability to function as a selective barrier, resulting in the leakage of vital intracellular components such as potassium ions and nucleotides. patsnap.com This loss of cellular contents and the inability to maintain essential electrochemical gradients ultimately contribute to cell death. patsnap.commims.com Depending on its concentration, dequalinium can induce osmotic imbalance, leading to the lysis of the bacterial cell. drugbank.com

The progression of plasma membrane disruption can be characterized by distinct phases of increasing permeability. Studies on cellular injury have differentiated phases where the membrane becomes permeable to progressively larger molecules, from small ions to larger molecules like dextrans and proteins. nih.gov This phased disruption highlights the escalating damage inflicted upon the cell membrane.

Table 1: Effects of Dequalinium on Microbial Cell Membrane Permeability

| Parameter | Observation | Implication |

| Membrane Potential | Depolarization of the cell membrane | Loss of electrochemical gradients essential for cellular processes |

| Leakage of Intracellular Components | Efflux of K+ ions and other small molecules | Disruption of cellular homeostasis and enzymatic function |

| Uptake of External Molecules | Increased influx of substances normally excluded by the membrane | Further internal disruption and potential for toxic effects |

Rapid Microbial Uptake Kinetics

Dequalinium is rapidly taken up by bacterial cells. drugbank.comnih.gov This swift internalization is a critical factor in its potent antimicrobial effect, as it allows the compound to quickly reach its intracellular targets. The bactericidal and fungicidal action of dequalinium has been demonstrated to occur within 30 to 60 minutes of exposure. nih.gov This rapid uptake bypasses potential microbial defense mechanisms and ensures that inhibitory concentrations are quickly achieved within the cell.

Inhibition of Microbial Metabolic and Biosynthetic Processes

Once inside the microbial cell, dequalinium exerts further antimicrobial effects by interfering with key metabolic and biosynthetic pathways. This multifaceted attack on cellular machinery cripples the microbe's ability to produce energy and synthesize essential molecules.

Glycolysis Pathway Modulation

Dequalinium interferes with the glycolysis pathway, a central metabolic route for energy production in many microbes. drugbank.com By blocking glucose metabolism, dequalinium disrupts the generation of ATP and essential precursor molecules required for various cellular functions. drugbank.com The inhibition of glycolysis leads to a rapid depletion of the cell's energy reserves.

Table 2: Impact of Glycolysis Inhibition on Microbial Cells

| Affected Process | Consequence |

| ATP Production | Severe reduction in cellular energy supply |

| Biosynthesis | Lack of precursor molecules for nucleic acids, amino acids, and lipids |

| Cellular Function | Impairment of active transport, motility, and other energy-dependent processes |

F1-ATPase Inhibition and ATP Synthesis Disruption

A key molecular target of dequalinium is the F1-ATPase enzyme, a component of the larger ATP synthase complex responsible for the majority of ATP synthesis in the cell. drugbank.comresearchgate.net Dequalinium effectively inhibits the F1-ATPase, thereby blocking mitochondrial ATP synthesis. drugbank.comnih.gov This action leads to a profound depletion of the bacterial energy source. drugbank.com The inhibition of F1-ATPase by dequalinium has been characterized with a half-maximal inhibitory concentration (I0.5) of approximately 12 µM at a pH of 7.5. nih.gov This potent inhibition of a crucial energy-producing enzyme is a cornerstone of dequalinium's antimicrobial efficacy. The accumulation of dequalinium in the mitochondria has led to its classification as a mitochondrial poison. drugbank.com

Table 3: Research Findings on F1-ATPase Inhibition by Dequalinium

| Study Parameter | Finding | Reference |

| Inhibitory Concentration (I0.5) | ~12 µM at pH 7.5 for bovine heart mitochondrial F1-ATPase | nih.gov |

| Mechanism of Inhibition | Direct inhibition of the F1-ATPase enzyme | drugbank.comnih.gov |

| Consequence | Disruption of ATP synthesis and depletion of cellular energy | drugbank.com |

Ribosomal Protein Synthesis Interference

While direct binding and inhibition of the ribosomal subunits by dequalinium is not extensively characterized, its interference with protein synthesis is understood as a consequence of its broader impact on cellular metabolism and function. Dequalinium chloride can inhibit essential membrane-bound enzymes that are critical for cellular respiration and other metabolic pathways. patsnap.com By disrupting these processes, it hampers the cell's energy production, which is vital for the energetically demanding process of protein synthesis. patsnap.com Furthermore, dequalinium is known to interfere with the proper functioning of a variety of proteins. nih.gov This general disruption of protein function and cellular energy metabolism indirectly leads to an environment where ribosomal protein synthesis cannot be sustained efficiently.

Nucleic Acid Interactions and Consequences

Dequalinium interacts directly with nucleic acids, leading to significant consequences for DNA replication and transcription. These interactions are primarily driven by the electrostatic attraction between the cationic dequalinium molecule and the anionic phosphate (B84403) backbone of DNA.

A primary mechanism of dequalinium's action on nucleic acids is through intercalation, where the planar quinolinium rings insert themselves between the base pairs of the DNA double helix. patsnap.com This mode of binding is supported by observations that the addition of DNA causes a characteristic quenching of dequalinium's intrinsic fluorescence. nih.gov The intercalation of dequalinium into the DNA structure disrupts its normal architecture, which consequently impedes crucial cellular processes. patsnap.com By altering the DNA template, it can block the progression of DNA and RNA polymerases along the strand, thus halting both replication and transcription. patsnap.com

This impediment of DNA replication is further compounded by dequalinium's activity as a kinase inhibitor. The anticancer effects of dequalinium are linked to its selective inhibition of the Cdc7/Dbf4 kinase complex. nih.gov This kinase plays an essential role in the initiation of DNA replication, and its inhibition represents a distinct and significant pathway through which dequalinium disrupts the cell cycle.

The strong electrostatic interaction between the positively charged dequalinium molecule and the negatively charged phosphate groups of nucleic acids facilitates the formation of stable complexes. patsnap.comnih.gov This process is analogous to the initial step in standard nucleic acid precipitation protocols, where cations (typically from salts like sodium acetate) neutralize the DNA backbone, reducing its solubility in aqueous solution. bitesizebio.com

Dequalinium's dicationic structure allows it to effectively bind to and neutralize DNA, leading to the formation of a tightly associated dequalinium-DNA complex. nih.gov These complexes are robust enough to protect the associated plasmid DNA from enzymatic degradation by DNase. nih.gov The formation of these large aggregates is effectively a precipitation of the nucleic acid from the solution, which can be separated from unbound components through methods like density gradient centrifugation. nih.gov

Molecular Target Identification and Characterization

Beyond its interactions with nucleic acids, dequalinium's pharmacological profile is defined by its ability to bind and modulate the activity of specific protein targets, including key enzymes in signaling pathways and ion channels.

Dequalinium has been identified as an inhibitor of several protein kinases, with notable activity against Protein Kinase C (PKC) and Cdc7/Dbf4. nih.gov Its anticancer properties are, in part, attributed to this selective kinase inhibition. nih.gov

Protein Kinase C (PKC): Dequalinium inhibits PKC isoforms, particularly PKC-α and PKC-β. nih.gov In vitro assays with recombinant human PKC-α have shown that the structural features of dequalinium analogues, such as the number and electron-richness of the aromatic head groups, are critical factors determining the inhibitory potency. nih.gov This suggests a specific binding interaction within the kinase domain.

Cdc7/Dbf4 Kinase: Dequalinium chloride has been identified as a potent inhibitor of the Cdc7-Dbf4 kinase. nih.gov It has been shown to disrupt the interaction between the catalytic subunit Cdc7 and its regulatory partner Dbf4, which is a non-ATP-competitive mechanism of inhibition. This action blocks the initiation of DNA synthesis, contributing to its anti-proliferative effects. nih.gov

Table 1: Kinase Inhibition by Dequalinium This table summarizes the known kinase targets of dequalinium and the functional consequence of the inhibition.

| Kinase Target | Type of Inhibition | Consequence of Inhibition | Reference |

|---|---|---|---|

| Protein Kinase C-α (PKC-α) | Inhibitor | Modulation of cellular signaling pathways | nih.govnih.gov |

| Protein Kinase C-β (PKC-β) | Inhibitor | Modulation of cellular signaling pathways | nih.gov |

| Cdc7/Dbf4 Kinase | Inhibitor (disrupts subunit interaction) | Blocks initiation of DNA replication | nih.gov |

Dequalinium is a potent and selective blocker of small conductance Ca2+-activated K+ (SK) channels. medchemexpress.com These channels are activated by increases in intracellular calcium and are involved in setting the afterhyperpolarization phase that follows an action potential in neurons. medchemexpress.com

By blocking SK channels, dequalinium can modulate neuronal excitability. The inhibitory activity is dependent on its structure; analogues of dequalinium with varying lengths of the alkylene chain between the quinolinium rings have been synthesized and tested. Research has shown that compounds with a chain of 5 to 12 methylene (B1212753) groups exhibit strong SK channel blocking activity, while those with shorter chains (3 or 4 carbons) are less potent. medchemexpress.com This suggests that the length of the linker is a key determinant for optimal interaction with the channel pore or its regulatory domains.

Table 2: Activity of Dequalinium Analogues on SK Channels This table shows the relative potency of dequalinium analogues with different alkylene chain lengths as SK channel blockers in rat sympathetic neurons. Potency is compared to dequalinium (10-carbon chain).

| Compound (Alkylene Chain Length) | Relative Potency vs. Dequalinium | Reference |

|---|---|---|

| 3 Carbons | 8-fold lower | medchemexpress.com |

| 4 Carbons | 3-fold lower | medchemexpress.com |

| 5-12 Carbons | Very little variation from dequalinium | medchemexpress.com |

Interaction with Bacterial Multidrug Transporters (e.g., QacR, AcrB, EmrE)

Dequalinium's efficacy against bacteria is partly attributed to its interaction with multidrug resistance (MDR) transporters, which are cellular pumps that expel a wide range of cytotoxic substances. nih.gov

QacR: The Staphylococcus aureus QacR protein is a transcriptional repressor that regulates the expression of the QacA multidrug efflux pump. researchgate.net Dequalinium chloride has been shown to strongly inhibit the binding of QacR to its operator DNA. researchgate.net This interaction prevents QacR from repressing the qacA gene, leading to the synthesis of the QacA pump. researchgate.netresearchgate.net The dissociation of the QacR repressor from its DNA binding site is induced by a variety of cationic lipophilic compounds, including dequalinium. researchgate.net

AcrB: AcrB is a component of the AcrAB-TolC multidrug efflux system in Escherichia coli, belonging to the Resistance-Nodulation-Division (RND) family. researchgate.net Crystallographic studies have revealed that dequalinium binds to the AcrB transporter. researchgate.net Specifically, one of the quinolinium moieties of dequalinium interacts with aspartate residues (Asp99 and Asp101) in the periplasmic domain of AcrB. researchgate.net However, the other quinolinium group does not appear to have close interactions with any amino acid residues within a 6-Å radius. researchgate.net This binding is thought to interfere with the normal efflux function of the AcrB pump.

EmrE: EmrE is a small multidrug resistance (SMR) transporter found in E. coli that exports a variety of polyaromatic cations and quaternary ammonium compounds. nih.govbiorxiv.org Dequalinium, being a dipartite molecule with two aromatic groups connected by a carbon linker, is recognized as a substrate for EmrE. nih.govbiorxiv.org It is proposed that EmrE facilitates the transport of such molecules across the membrane by a mechanism where the transport of one part of the molecule effectively pulls the tethered lipophilic part along with it. nih.govbiorxiv.org The binding of diverse substrates like dequalinium is accommodated by conformational changes in the sidechains of tryptophan and glutamate (B1630785) residues within the binding pocket of EmrE. nih.gov

Table 1: Interaction of Dequalinium with Bacterial Multidrug Transporters

| Transporter | Organism | Mechanism of Interaction | Reference |

|---|---|---|---|

| QacR | Staphylococcus aureus | Inhibits binding of the QacR repressor to its operator DNA, inducing expression of the QacA efflux pump. | researchgate.netresearchgate.net |

| AcrB | Escherichia coli | Binds to the periplasmic domain, with one quinolinium group interacting with Asp99 and Asp101. | researchgate.net |

| EmrE | Escherichia coli | Acts as a substrate; transported across the membrane, with binding accommodated by flexible sidechain rearrangements. | nih.govbiorxiv.org |

Binding to Transcriptional Regulators (e.g., RamR)

Beyond its interaction with transporters, dequalinium also targets transcriptional regulators that control the expression of MDR systems.

RamR: RamR is a transcriptional repressor of the ramA gene, which in turn activates the AcrAB-TolC efflux system in bacteria like Salmonella typhimurium and Klebsiella pneumoniae. nih.govnih.govnih.gov Structural studies have shown that dequalinium can bind to RamR. nih.gov This binding event reduces the affinity of RamR for its DNA operator sequence, leading to the derepression of ramA transcription. nih.govuniprot.org The crystal structure of RamR in complex with dequalinium reveals that the compound interacts with a key phenylalanine residue (Phe155) within a flexible substrate-recognition pocket. nih.gov This interaction triggers a conformational change in RamR, diminishing its ability to repress gene expression and ultimately contributing to multidrug resistance.

Table 2: Interaction of Dequalinium with Transcriptional Regulators

| Regulator | Organism | Mechanism of Interaction | Reference |

|---|---|---|---|

| RamR | Salmonella typhimurium | Binds to the substrate-recognition pocket, interacting with Phe155, which reduces its DNA-binding affinity and derepresses ramA expression. | nih.gov |

Viral Protein Interactions (e.g., Membrane-Proximal External Region of gp41 HIV-1)

Dequalinium has also been identified as an inhibitor of viral fusion, specifically targeting the human immunodeficiency virus type 1 (HIV-1).

gp41 MPER: The membrane-proximal external region (MPER) of the HIV-1 envelope glycoprotein (B1211001) gp41 is a critical target for fusion inhibitors. nih.govnih.gov Dequalinium has been shown to bind to a construct of gp41 (gp41-inter) with a notable affinity of 2.0 μM. nih.gov This interaction is crucial for its inhibitory effect on HIV-1 Env-mediated membrane fusion. nih.gov The binding of dequalinium to the MPER is thought to block the conformational changes in gp41 that are necessary for the fusion of the viral and cellular membranes. nih.govnih.gov Structure-activity relationship studies have indicated that the two aminoquinoline head groups connected by a 10-carbon linker are important for this activity. nih.gov

Table 3: Interaction of Dequalinium with Viral Proteins

| Viral Protein | Virus | Mechanism of Interaction | Binding Affinity (K D ) | Reference |

|---|---|---|---|---|

| gp41 MPER | HIV-1 | Binds to the gp41-inter construct, inhibiting HIV-1 Env-mediated membrane fusion. | 2.0 μM | nih.gov |

Antiparasitic Enzyme Inhibition (e.g., Chitinase (B1577495) A)

The inhibitory effects of dequalinium extend to enzymes found in parasites and other organisms.

Chitinase A: Dequalinium has been identified as a potent inhibitor of family-18 chitinases, such as chitinase A from Vibrio harveyi. nih.govnih.gov Chitinases are enzymes that degrade chitin, a key component of the cell walls of fungi and the exoskeletons of some parasites. In a study on Francisella novicida, dequalinium was shown to inhibit chitinase activity, which in turn led to an increase in biofilm formation. nih.gov This suggests that by inhibiting the enzymatic degradation of biofilm components, dequalinium can modulate the physical properties and behavior of bacterial communities. nih.gov

Table 4: Interaction of Dequalinium with Antiparasitic Enzymes

| Enzyme | Organism | Mechanism of Interaction | Reference |

|---|---|---|---|

| Chitinase A | Vibrio harveyi / Francisella novicida | Acts as a potent inhibitor of the family-18 chitinase, affecting processes like biofilm formation. | nih.govnih.gov |

Antimicrobial Activity Studies

Dequalinium is recognized for its broad-spectrum antimicrobial activity, encompassing both bactericidal and fungicidal effects.

Dequalinium exhibits activity against a wide range of bacteria. dss.go.th The efficacy is generally more pronounced against Gram-positive bacteria compared to Gram-negative bacteria.

Gram-positive bacteria are generally more susceptible to dequalinium compounds. This increased sensitivity is a characteristic feature of quaternary ammonium compounds.

Gram-negative bacteria also show susceptibility to dequalinium, although often to a lesser extent than Gram-positive organisms. An early study from 1959 noted the activity of dequalinium undecylenate against Serratia marcescens.

Minimal inhibitory concentration (MIC) values for dequalinium chloride against various pathogens have been reported, with ranges indicating potent activity. For pathogens relevant to vaginal infections, MICs for dequalinium chloride have been observed to range from 0.2 to ≥1024 µg/mL.

Table 1: In Vitro Minimal Inhibitory Concentration (MIC) of Dequalinium Chloride Against Select Pathogens

| Pathogen | MIC Range (µg/mL) |

| Vaginal Pathogens | 0.2 - ≥1024 |

Studies on dequalinium chloride have demonstrated its efficacy against a variety of specific pathogens. It has shown activity against Staphylococcus, Streptococcus, Enterococcus, Listeria, Escherichia, Gardnerella vaginalis, Atopobium vaginae, Bacteroides, Prevotella, and Porphyromonas. Dequalinium chloride has been found to be effective in disrupting biofilms of Gardnerella spp., which are associated with bacterial vaginosis.

In addition to its antibacterial properties, dequalinium possesses fungicidal activity. dss.go.th It has been shown to be effective against various yeasts. dss.go.th

Antiparasitic Activity Assessment (e.g., Trichomonas species)

In vitro studies have confirmed the antiparasitic activity of dequalinium chloride against Trichomonas vaginalis, the causative agent of trichomoniasis. nih.govnih.govresearchgate.net This protozoan is a common cause of sexually transmitted infections. researchgate.net The bactericidal, fungicidal, and antiprotozoal actions of dequalinium are attributed to its ability to increase cell permeability, leading to a loss of enzyme activity and ultimately cell death. bashh.org

Antiviral Activity Research (e.g., HIV-1)

Research into the antiviral properties of dequalinium has indicated potential interactions with viral components. Specifically, dequalinium has been identified to interact with the membrane-proximal external region (MPER) of the gp41 protein of the Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov However, comprehensive in vitro studies confirming the antiviral efficacy of this compound against HIV-1 are limited.

Anticarcinoma Activity Investigations

Dequalinium has been investigated for its potential as an anticancer agent due to its selective accumulation in the mitochondria of carcinoma cells. researchgate.net

Dequalinium has demonstrated significant anticarcinoma activity in various preclinical models. researchgate.net It has shown effectiveness in inhibiting the growth of human colon carcinoma CX-1 in nude mice. researchgate.net

In vitro studies have extensively documented the cytotoxic effects of dequalinium on human leukemia cells. The compound induces apoptosis in peripheral blood mononuclear cells isolated from patients with chronic lymphocytic leukemia. Furthermore, undecylenic acid, a component of this compound, has been shown to induce pro-apoptotic tumor cell death in vitro. researchgate.netmdpi.com This process is characterized by its dependence on caspases and a reduction in mitochondrial membrane potential. mdpi.com

Table 3: In Vitro Cytotoxicity and Apoptosis Induction by Dequalinium and its Components in Cancer Cell Lines

| Cell Line | Compound | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Human Colon Carcinoma CX-1 | Dequalinium | Inhibits growth in vivo | Selective mitochondrial accumulation | researchgate.net |

| Human Leukemia Cells | Dequalinium | Induces apoptosis | Selective mitochondrial accumulation | researchgate.net |

| Human Tumor Cell Lines | Undecylenic Acid Formulation (GS-1) | Induces concentration-dependent tumor cell death | Pro-apoptotic, caspase-dependent, reduction in mitochondrial membrane potential | mdpi.com |

| Breast Cancer Cell Lines | Diallyl trisulfide (component of garlic) | Induces apoptosis | Cleavage of caspases 3, 7, and 9; increase in cytochrome c levels | mdpi.com |

| Colon Cancer Cell Lines HCT 116 and HT-29 | Cinnamaldehyde-rich cinnamon extract | Decreased cell viability, inhibition of proliferation and migration | Activation of apoptotic proteins Caspase-3, -9, and PARP | mdpi.com |

Modulation of Intracellular Signaling Pathways in Cancer (e.g., Raf/MEK/ERK1/2, PI3K/Akt)

Dequalinium has been shown to influence key signaling pathways that are often dysregulated in cancer. nih.gov In human leukemic K562 cells, dequalinium exerts a downregulatory effect on both the Raf/MEK/ERK1/2 and PI3K/Akt signaling pathways. nih.gov The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival, and its upregulation is common in various cancers. nih.gov Similarly, the PI3K/Akt pathway plays a crucial role in cell growth, metabolism, and survival, and its aberrant activation is a hallmark of many tumors. nih.gov

Research indicates an interaction between the ERK1/2 and PI3K/Akt pathways in the cellular response to dequalinium. nih.gov Studies have shown that inhibiting the Raf/MEK/ERK pathway can enhance the pro-apoptotic effects of dequalinium, particularly when used in combination with other targeted agents. nih.gov This suggests that dequalinium's modulation of these signaling cascades contributes to its anticancer activity and may offer a strategy to overcome resistance to other chemotherapeutic agents. nih.gov

Role of Ion Channel Blockade in Cancer Cell Proliferation and Migration

The proliferation and migration of cancer cells are complex processes that can be influenced by the activity of ion channels. nih.gov While direct evidence for this compound's specific ion channel blockade effects in cancer is still emerging, the broader class of ion channel modulators has shown potential in suppressing tumor growth. nih.gov For instance, blockers of certain potassium and chloride channels have been demonstrated to inhibit the proliferation and migration of various cancer cells, including those of the colon, pancreas, and liver. nih.govnih.gov The mechanism often involves the disruption of cell volume regulation, which is critical for cell cycle progression. nih.gov

Some ion channel blockers have been observed to induce cell cycle arrest and apoptosis by altering the expression of genes involved in cell division and survival. nih.gov Given dequalinium's cationic and lipophilic nature, which facilitates its interaction with cellular membranes where ion channels are located, its potential to modulate ion channel function in cancer cells warrants further investigation.

Selective Mitochondrial Accumulation in Carcinoma Cells as a Therapeutic Principle

A key feature of dequalinium's anticancer activity is its selective accumulation within the mitochondria of carcinoma cells. nih.govresearchgate.netuthscsa.edu As a positively charged lipophilic compound, dequalinium is drawn to the high negative mitochondrial membrane potential characteristic of many cancer cells. nih.govresearchgate.netresearchgate.net This selective accumulation leads to a localized high concentration of the drug within the mitochondria, where it can exert its cytotoxic effects. nih.govresearchgate.net

Once accumulated, dequalinium acts as a mitochondrial poison. nih.gov It has been shown to inhibit mitochondrial enzymes, thereby disrupting cellular energy production. nih.gov Furthermore, treatment with dequalinium can lead to a progressive loss of mitochondrial DNA (mtDNA), which is essential for encoding components of the respiratory chain. nih.gov This depletion of mtDNA results in decreased activity of crucial enzyme complexes like cytochrome c oxidase and a subsequent inhibition of cell growth. nih.gov This targeted attack on the powerhouses of cancer cells represents a significant therapeutic principle. nih.govresearchgate.net

In Vivo Antitumor Efficacy in Animal Models (e.g., Mouse Bladder Carcinoma, Human Colon Carcinoma Xenografts)

The antitumor potential of dequalinium has been demonstrated in various animal models. nih.govresearchgate.net In studies involving mice with intraperitoneally implanted mouse bladder carcinoma (MB49), dequalinium treatment was found to be more effective in prolonging survival than seven out of eight established anticancer drugs. nih.govresearchgate.netresearchgate.net

Furthermore, dequalinium has shown efficacy in inhibiting the growth of subcutaneously implanted human colon carcinoma (CX-1) in nude mice and recurrent rat colon carcinoma (W163) in rats. nih.govresearchgate.netresearchgate.net In xenograft models of human ovarian cancer, dequalinium administered as a single agent significantly increased animal survival. nih.gov These findings from preclinical animal studies highlight the potent in vivo antitumor activity of dequalinium against various carcinoma types. nih.gov

Immunomodulatory Effects in Tumor Microenvironments (e.g., Macrophage Motility)

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression and response to therapy. mdpi.comfrontiersin.org While direct studies on this compound's specific immunomodulatory effects are limited, research on related compounds and the general principles of immunomodulation in the TME provide a relevant context. nih.govnih.gov

The infiltration of immune cells, such as macrophages, into the tumor site can be influenced by various factors. researchgate.net Some cancer therapies have been shown to enhance macrophage infiltration, which can paradoxically accelerate tumor progression. researchgate.net The ability to modulate the activity of immune cells within the TME is a key goal of modern cancer therapy. nih.gov Compounds that can alter the tumor microenvironment to favor an anti-tumor immune response are of great interest. frontiersin.org Given dequalinium's known effects on cellular processes, its potential to influence the behavior of immune cells like macrophages within the tumor microenvironment is an area ripe for further investigation.

Neurobiological Activity Research

Modulation of Alpha-Synuclein (B15492655) Oligomerization and Protofibril Formation

In the realm of neurobiology, dequalinium has been investigated for its interaction with alpha-synuclein, a protein centrally implicated in Parkinson's disease and other synucleinopathies. nih.govelsevierpure.comnews-medical.net Alpha-synuclein aggregation into oligomers, protofibrils, and ultimately insoluble fibrils is a pathological hallmark of these neurodegenerative disorders. nih.govelsevierpure.comnews-medical.net

Research has shown that dequalinium can induce the self-oligomerization of alpha-synuclein, leading to the formation of protofibrils. nih.govelsevierpure.com The binding site for dequalinium has been identified on the acidic C-terminal region of the alpha-synuclein protein, with an approximate dissociation constant of 5.5 μM. nih.govelsevierpure.com The unique double-headed structure of dequalinium, with its two cationic 4-aminoquinaldinium rings, is critical for this induction of protein self-oligomerization. nih.govelsevierpure.com

Implications for Neurodegenerative Disorder Pathogenesis

The potential relevance of dequalinium to neurodegenerative diseases stems from its interactions with key cellular processes that are known to be dysregulated in conditions such as Alzheimer's and Parkinson's disease. These include the modulation of protein aggregation, influence on neuronal signaling pathways, and the induction of apoptosis.

Modulation of Alpha-Synuclein Aggregation:

One of the pathological hallmarks of Parkinson's disease and other synucleinopathies is the aggregation of the protein alpha-synuclein into toxic oligomers and fibrils. Research has indicated that dequalinium can modulate the self-oligomerization of alpha-synuclein. drugbank.comnih.gov This interaction is of significant interest as compounds that can influence the aggregation process could potentially alter the course of the disease. Specifically, dequalinium has been shown to target α-synuclein oligomers and restrict the formation of protofibrils. nih.gov While these findings suggest a potential neuroprotective action, it is important to note that dequalinium has also been described as a neurotoxic agent, necessitating further investigation to understand the net effect of this interaction in a physiological context. drugbank.com

Influence on Neuronal Ion Channels and Signaling:

Neuronal excitability and signaling are tightly regulated by ion channels, and their dysfunction is implicated in neurodegenerative processes. nih.gov Dequalinium has been identified as a potent and selective blocker of small conductance calcium-activated potassium (SK) channels. nih.govnih.gov These channels play a crucial role in regulating the afterhyperpolarization phase of the action potential, thereby influencing neuronal firing patterns. nih.gov By blocking these channels, dequalinium can alter neuronal excitability. Dysregulation of calcium signaling is a central event in neuronal cell death pathways associated with neurodegenerative diseases. nih.govyoutube.comyoutube.com While dequalinium was found to not directly affect voltage-activated Ca2+ currents in sympathetic neurons, its impact on Ca2+-activated K+ channels highlights its potential to interfere with calcium-dependent signaling cascades. nih.gov

Induction of Apoptosis:

Apoptosis, or programmed cell death, is a mechanism by which neurons are eliminated in neurodegenerative disorders. doi.orgunc.edu Studies have demonstrated that dequalinium chloride can induce apoptosis in various cell types, including glioma cells. nih.govresearchgate.net In human glioma cell lines, dequalinium chloride was shown to promote apoptosis by affecting the expression of several genes involved in cell survival and proliferation pathways, such as NFKB2, HRAS, NF1, CBL, RAF1, and BCL-2. nih.gov The ability of dequalinium to trigger apoptosis underscores a potential mechanism through which it could exert cytotoxic effects on neuronal cells, a characteristic that requires careful consideration when evaluating its therapeutic potential.

Interactive Data Table: In Vitro and Preclinical Findings for Dequalinium

| Biological Activity | Model System | Key Findings | Potential Relevance to Neurodegeneration |

| Modulation of α-synuclein | In vitro | Modulates self-oligomerization of alpha-synuclein, restricting protofibril formation. nih.gov | Interference with a key pathological process in Parkinson's disease. drugbank.com |

| SK Channel Blockade | Cultured rat sympathetic neurons | Potent and selective blocker of apamin-sensitive small conductance Ca2+-activated K+ channels. nih.gov | Alteration of neuronal excitability and calcium-dependent signaling. nih.gov |

| Induction of Apoptosis | Human glioma cell lines | Promotes apoptosis by modulating the expression of genes such as NFKB2, HRAS, and BCL-2. nih.gov | Potential to trigger neuronal cell death pathways. doi.org |

| Induction of Apoptosis | Peripheral blood mononuclear cells from chronic lymphocytic leukemia patients | Induces apoptosis. nih.gov | General cytotoxic potential that could extend to neurons. |

Mechanisms of Microbial Resistance and Sensitivity to Dequalinium

Intrinsic Susceptibility Variability Across Microbial Species

The inherent susceptibility to dequalinium (B1207927) varies among different microbial species. This variability is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. idexx.dknih.govidexx.com A lower MIC value indicates greater susceptibility. nih.gov

Dequalinium has demonstrated high activity against a range of microbes relevant to vaginal infections. nih.gov For instance, studies have shown its effectiveness against various species of Staphylococcus, Streptococcus, Enterococcus, Listeria, Escherichia, Gardnerella, Bacteroides, Prevotella, Porphyromonas, and Candida. nih.gov However, some species, such as Proteus mirabilis, have been noted to be exceptions to this broad susceptibility. nih.gov The activity of dequalinium can also be compared to other antimicrobial agents to gauge its relative potency. Research indicates that at similar concentrations, dequalinium often exhibits higher activity than other agents used for similar applications. nih.gov The ability of dequalinium to disrupt biofilms, such as those formed by Gardnerella species associated with bacterial vaginosis, further underscores its efficacy. nih.gov

Table 1: Examples of Microbial Susceptibility to Dequalinium

This table is for illustrative purposes and actual MIC values can vary between strains.

| Microbial Species | Susceptibility to Dequalinium |

|---|---|

| Gardnerella spp. | Susceptible |

| Staphylococcus spp. | Susceptible |

| Streptococcus spp. | Susceptible |

| Candida spp. | Susceptible |

Induced Resistance Mechanisms

While dequalinium's multi-targeted mechanism makes stable resistance less probable, microorganisms can exhibit induced or transient resistance. This form of resistance is often temporary and occurs in response to the presence of the compound. nih.gov

One of the key mechanisms of induced resistance involves the overexpression of multidrug efflux pumps. These are membrane proteins that actively transport a wide range of substrates, including antimicrobial agents, out of the bacterial cell. In Pseudomonas aeruginosa, a notable opportunistic pathogen, the MexCD-OprJ and MexAB-OprM efflux pumps are clinically significant. nih.govnih.govnih.gov

Research has shown that non-antibiotic compounds, including dequalinium chloride, can induce the expression of the mexCD-oprJ operon in P. aeruginosa. nih.gov This increased expression leads to a reduced susceptibility to antibiotics that are substrates of the MexCD-OprJ pump, such as ciprofloxacin (B1669076). nih.gov The MexAB-OprM pump is another crucial efflux system in P. aeruginosa, contributing to resistance against a variety of antibiotics, including β-lactams, quinolones, and macrolides. frontiersin.org The expression of these pumps is tightly regulated, and their overexpression is a significant factor in acquired antibiotic resistance. nih.govfrontiersin.org

The induction of efflux pumps by dequalinium can lead to a state of transient antibiotic resistance. nih.gov This is a temporary and non-heritable phenotype where the bacterium shows reduced susceptibility to an antibiotic only in the presence of the inducing agent, like dequalinium. nih.gov This phenomenon is particularly relevant in clinical settings where multiple compounds might be administered. nih.gov

Interestingly, the induction of ciprofloxacin resistance in P. aeruginosa through the dequalinium-mediated overexpression of the MexCD-OprJ pump can also lead to a state of "collateral sensitivity," where the resistant bacteria become hypersusceptible to other antibiotics, such as tobramycin. nih.gov This transient collateral sensitivity can be exploited to design novel therapeutic strategies. nih.govresearchgate.net

Theoretical Frameworks for Acquired Resistance Development (e.g., Plasmid-Mediated Transfer in Fungi)

Acquired resistance, a more permanent form of resistance, typically involves genetic alterations such as mutations or the acquisition of resistance genes. nih.gov Horizontal gene transfer (HGT) is a primary mechanism for the spread of antibiotic resistance, where resistance genes are transferred between microorganisms on mobile genetic elements like plasmids. mdpi.comresearchgate.netplos.org

While less common for antiseptics like dequalinium, the potential for acquired resistance exists. In fungi, for instance, there is experimental evidence for the HGT of antifungal resistance. nih.gov Studies have shown that plasmids can mediate the transfer of triazole resistance in the pathogenic fungus Aspergillus fumigatus. nih.gov This transfer can be activated by stressors such as the presence of an antifungal agent or hypoxic conditions. nih.gov Although direct evidence for plasmid-mediated transfer of dequalinium resistance is not prominent, the established mechanisms of HGT in both bacteria and fungi provide a theoretical framework for how such resistance could potentially develop and spread. nih.govmdpi.comnih.gov

Research Strategies to Overcome or Prevent Dequalinium Resistance

Given the global challenge of antimicrobial resistance, strategies to prevent and overcome resistance are crucial. For dequalinium, research has focused on understanding its mechanisms of action and resistance to maintain its efficacy.

One promising area of research is the use of dequalinium to slow down the evolution of antibiotic resistance. drugtargetreview.comthehansindia.comgulfnews.comnih.gov Studies have shown that dequalinium chloride can inhibit the bacterial stress response that leads to mutations conferring antibiotic resistance. drugtargetreview.comnih.gov By reducing the rate of these mutations, dequalinium could potentially prolong the effectiveness of existing antibiotics when used as a cotherapy. drugtargetreview.comnih.gov Importantly, this effect has been observed at low concentrations of dequalinium, and bacteria did not appear to develop resistance to dequalinium itself in these studies. drugtargetreview.comthehansindia.comgulfnews.com

Another strategy involves exploiting the phenomenon of collateral sensitivity. nih.gov As mentioned earlier, the transient resistance to one antibiotic induced by dequalinium can lead to hypersusceptibility to another. nih.gov This suggests that combinations of dequalinium and specific antibiotics could be used to eliminate bacterial populations, including those that are already resistant to certain drugs. nih.govresearchgate.net

Further research into the specific interactions between dequalinium and microbial targets, as well as continued surveillance for any signs of emerging resistance, are essential components of a comprehensive strategy to preserve the effectiveness of this antimicrobial agent. researchgate.net

Advanced Delivery Systems and Formulation Methodologies for Dequalinium Undecenate

Design and Development of Dequalinium-Based Nanocarriers

Nanocarriers offer a revolutionary approach to drug delivery, capable of improving the biopharmaceutical and pharmacokinetic properties of therapeutic agents. nih.gov For dequalinium (B1207927), nanocarrier-based systems are designed to protect the molecule, control its release, and direct it to specific sites of action, thereby increasing efficacy and minimizing potential off-target effects. nih.govasiapharmaceutics.info

Liposomal Encapsulation Strategies

Liposomes, which are vesicular structures composed of lipid bilayers, are well-established drug delivery vehicles. nih.govnih.gov While specific research on the liposomal encapsulation of "dequalinium undecenate" is not extensively detailed in available literature, the principles apply to the dequalinium cation itself. Encapsulating dequalinium within liposomes can modify its pharmacokinetic profile and tissue distribution. The lipophilic nature of the dequalinium molecule, a dicationic bolaamphiphile, is a critical factor in its interaction with lipid-based delivery systems. nih.gov The formulation process involves strategies to efficiently load the positively charged dequalinium into the liposomal structure, which can be tailored for specific release characteristics. asiapharmaceutics.info

Nanoparticle Formulations (e.g., DQAsomes)

A significant breakthrough in dequalinium delivery is the development of DQAsomes, which are liposome-like vesicles formed from the self-assembly of dequalinium molecules (often dequalinium chloride is used in studies) in an aqueous solution. nih.govresearchgate.netresearchgate.net These nanostructures are considered the prototype for mitochondria-targeted vesicular carriers. nih.govnih.gov

DQAsomes inherently possess the properties of their core component, dequalinium, including a strong positive charge. acs.org This characteristic is crucial for their function, particularly in targeting the mitochondria. nih.gov Research has demonstrated that DQAsomes can be formulated to encapsulate other therapeutic agents, such as curcumin (B1669340), enhancing their solubility and stability. acs.org These formulations have shown high drug loading and encapsulation efficiencies, making them a versatile platform for combination therapies. acs.org Other research has explored the use of nanogels made with polymers like Carbopol 940 to encapsulate dequalinium chloride, showing high entrapment efficiency and controlled, sustained release for improved antimicrobial action. nih.govresearchgate.net

Click to view table

Table 1: Physicochemical Properties of Drug-Loaded DQAsome Formulations

| Formulation | Mean Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

|---|---|---|---|---|---|

| Curcumin-loaded DQAsomes | 170 - 200 | ~ +50 | 90 | Up to 61 | acs.org |

| Coenzyme Q10-loaded DQAsomes | 165.8 - 311.2 | Anionic | 34.03 - 82.48 | Not Reported | researchgate.net |

| Dequalinium Chloride Nanogel | Not Reported | Not Reported | 90 | Not Reported | nih.gov |

Targeted Delivery Approaches

The unique physicochemical properties of the dequalinium cation make it an ideal candidate for targeted drug delivery, particularly to organelles with a negative membrane potential.

Mitochondrial-Specific Delivery Systems

Dequalinium is a well-known mitochondriotropic agent. researchgate.net Its two delocalized positive charges and lipophilic structure drive its accumulation within mitochondria, which have a highly negative transmembrane potential. nih.gov This intrinsic targeting ability is the foundation for using dequalinium-based nanocarriers, like DQAsomes, as mitochondrial-specific delivery systems. nih.govnih.gov

These carriers can transport therapeutic payloads, including DNA and other small molecules, directly to the mitochondria of living cells. nih.govresearchgate.net The mechanism involves the nanocarrier being drawn to the mitochondrial membrane, where it can release its contents. researchgate.net This targeted approach is being explored for various applications, including antioxidant therapy and apoptosis-based anticancer treatments, by delivering active agents directly to the site of cellular respiration and oxidative stress. nih.govnih.gov The accumulation of DQAsomes in mitochondria can disrupt ATP synthesis and increase reactive oxygen species (ROS) production, leading to apoptosis. nih.gov

Synergistic Combinations in Antimicrobial Systems

Combining dequalinium with other antimicrobial agents can broaden its spectrum of activity and potentially overcome microbial resistance. The undecylenate counter-ion in this compound may itself contribute to this synergy, as undecylenic acid is known for its antifungal properties.

Click to view table

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Dequalinium chloride |

| Curcumin |

| Carbopol 940 |

| Coenzyme Q10 |

| Undecylenic acid |

| Borneol |

| Menthol |

| Glycyrrhizic acid |

Combinatorial Effects with Other Antimicrobial Agents (e.g., Zinc Compounds)

The strategy of combining antimicrobial agents is a cornerstone of modern therapeutic development, aimed at enhancing efficacy, broadening the spectrum of activity, and reducing the likelihood of microbial resistance. The combination of quaternary ammonium (B1175870) compounds (QACs) like dequalinium with metal ions such as zinc is an area of active investigation.

Research into the interactions between metal ions and QACs has shown potential for synergistic or additive effects. mdpi.comnih.gov For instance, studies have demonstrated that zinc ions (Zn²⁺) can exhibit additive effects when combined with certain QACs against pathogenic bacteria like P. aeruginosa. mdpi.comgoogle.com While direct studies on the synergistic action of this compound with zinc compounds are not extensively documented, the principle is supported by existing research on related compounds. The undecylenate anion itself is often formulated with zinc as zinc undecylenate for topical antifungal treatments, where zinc may also help to mitigate irritation. google.comnih.gov

A key mechanism for this potential synergy lies in the distinct but complementary actions of each component. Dequalinium, as a QAC, primarily acts by permeabilizing the bacterial cell membrane. asm.orgpharmaexcipients.com This disruption can facilitate the entry of other agents, such as zinc ions, into the cell. Once inside, zinc ions can exert their own antimicrobial effects, which include the disruption of enzymatic functions and interference with essential metabolic processes. nih.gov This multi-targeted assault on the microbial cell can lead to an antimicrobial effect greater than the sum of the individual components.

Patents have been filed for antimicrobial compositions that combine QACs with zinc salts, such as zinc acetate, zinc citrate, and zinc gluconate. nih.gov These formulations leverage the antimicrobial properties of both agents, with zinc also serving to reduce potential skin irritation from other components. google.comnih.gov The combination of the dequalinium cation's broad-spectrum activity with the antifungal properties of the undecylenate anion and the potential for synergistic enhancement with zinc compounds presents a compelling case for the development of advanced, multi-component antimicrobial therapies.

Below is a data table illustrating the nature of interactions observed between various quaternary ammonium compounds and zinc ions against P. aeruginosa.

| Quaternary Ammonium Compound (QAC) | Metal Ion | Observed Interaction vs. P. aeruginosa | Reference |

| Benzalkonium chloride (BAC) | Zn²⁺ | Indifferent | mdpi.com |

| Cetylpyridinium bromide (CPB) | Zn²⁺ | Additive | mdpi.com |

This table demonstrates the known interactions for other QACs, suggesting the potential for similar interactions with dequalinium.

Emerging Research Frontiers and Future Directions

Exploration of Novel Therapeutic Applications for Dequalinium (B1207927) Compounds

While historically used for topical antimicrobial applications, recent research has illuminated the potential of dequalinium compounds, particularly dequalinium chloride, in several other key areas of medicine. nih.govresearchgate.net A significant focus of this new wave of research is on oncology, where the mitochondriotropic nature of dequalinium is of particular interest. nih.govnih.govbenthamdirect.com

Anticancer Potential:

Dequalinium's ability to selectively accumulate in the mitochondria of carcinoma cells has made it a promising candidate for cancer therapy. nih.govbenthamdirect.compnas.org Mitochondria are crucial for cell proliferation and death, and their dysfunction can lead to the development of various cancers. researchgate.net Research has shown that dequalinium can inhibit the growth of malignant tumors, including solid tumors like glioblastoma, which is known for its high resistance to apoptosis. nih.govresearchgate.net The anticancer effects of dequalinium are multifaceted, involving a direct action on mitochondria, the selective inhibition of certain kinases like protein kinase C, and the modulation of calcium-activated potassium channels. nih.gov

Studies have demonstrated that dequalinium chloride can induce apoptosis (programmed cell death) in cancer cells and effectively inhibit the growth of glioblastoma cells both in laboratory settings and in living organisms. nih.gov Its potential has also been investigated in other cancers such as colon, ovarian, endometrial, oral, neuroblastoma, lung, and breast cancer. researchgate.net Furthermore, dequalinium-based nanocarriers, known as DQAsomes, are being explored for the targeted delivery of other anticancer drugs like curcumin (B1669340) and paclitaxel (B517696) directly to the mitochondria of tumor cells. nih.govresearchgate.net This targeted approach aims to enhance the therapeutic outcomes of existing chemotherapies. nih.gov

Antiviral and Antiparasitic Activities:

Beyond cancer, the therapeutic potential of dequalinium extends to infectious diseases. Research has identified that dequalinium chloride can interfere with the function of various proteins, leading to antiviral and antiparasitic effects. nih.govresearchgate.net For instance, it has been found to interact with the MPER domain of the gp41 protein in HIV-1, suggesting a potential role in antiviral therapies. nih.gov Its antiparasitic activity has been linked to the inhibition of chitinase (B1577495) A from Vibrio harveyi. nih.gov

Neurodegenerative Disorders:

Emerging research also points to a potential role for dequalinium in addressing neurodegenerative disorders. Studies have shown that dequalinium chloride can target α-synuclein oligomers, preventing the formation of protofibrils which are implicated in conditions like Parkinson's disease. nih.gov

Application of High-Throughput Screening and Computational Drug Discovery for Dequalinium Analogues

The quest for more potent and specific therapeutic agents has led researchers to employ advanced techniques like high-throughput screening (HTS) and computational drug discovery to explore dequalinium analogues. researchgate.netbeilstein-journals.org These methods allow for the rapid testing of large numbers of compounds and the prediction of their biological activity, significantly accelerating the drug discovery process. beilstein-journals.orgnih.govyoutube.com

High-Throughput Screening (HTS):

HTS has been instrumental in identifying new therapeutic targets for dequalinium and its analogues. technologynetworks.comnih.gov For example, a screening of a library of 3,100 compounds identified dequalinium chloride as a new inhibitor of mycothiol (B1677580) ligase, an essential enzyme in Mycobacterium tuberculosis. nih.gov This discovery opens up possibilities for developing new treatments for tuberculosis. HTS enables the testing of hundreds of thousands of compounds per day, drastically reducing the time and cost associated with finding promising drug candidates. nih.govyoutube.com

Computational Drug Discovery:

Computational methods, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, are being used to design and evaluate new dequalinium analogues. beilstein-journals.orgyoutube.com These in silico tools can predict how a molecule will interact with a biological target, helping to prioritize which compounds to synthesize and test in the lab. beilstein-journals.org

Recently, a machine learning-based QSAR model was developed to identify inhibitors of the human organic cation transporter 2 (hOCT2), a key transporter involved in drug disposition. nih.gov This model successfully identified dequalinium as a potent hOCT2 inhibitor, suggesting its potential use in preventing the side effects of certain anticancer drugs. nih.gov

The synthesis and testing of dequalinium analogues with varied alkylene chain lengths have also been guided by computational approaches. nih.gov These studies help to understand the structure-activity relationship, providing insights into how the chemical structure of dequalinium can be modified to enhance its therapeutic effects. nih.gov For instance, analogues with alkylene chains of 5 to 12 carbons showed similar activity as blockers of the SKCa channel, a type of potassium channel, while those with shorter chains were less potent. nih.gov

| Dequalinium Analogue | Alkylene Chain Length | Observed Activity | Reference |

|---|---|---|---|

| C10-DECA | 10 | Inhibition of cell migration (haptotaxis). | researchgate.net |

| C12-DECA | 12 | Inhibition of cell migration (haptotaxis). | researchgate.net |

| C14-DECA | 14 | Inhibition of cell migration (haptotaxis). | researchgate.net |

| Analogues with 5-12 carbons | 5-12 | Showed little variation in their activity as SKCa channel blockers. | nih.gov |

| Analogue with 4 methylenes | 4 | Exhibited 3-fold lower potency as an SKCa channel blocker compared with dequalinium. | nih.gov |

| Analogue with 3 methylenes | 3 | Exhibited 8-fold lower potency as an SKCa channel blocker compared with dequalinium. | nih.gov |

Integration with Systems Biology and "Omics" Approaches in Dequalinium Research

To gain a more comprehensive understanding of how dequalinium compounds work, researchers are increasingly turning to systems biology and "omics" approaches. frontiersin.orgnih.govmdpi.com These fields integrate large-scale data from genomics, transcriptomics, proteomics, and metabolomics to model and analyze complex biological systems. nih.govresearchgate.net

A Holistic View of Drug Action:

Instead of focusing on a single target, systems biology aims to understand the broader effects of a drug on the entire cellular network. mdpi.com This is particularly relevant for drugs like dequalinium, which are known to have multiple sites of action within a cell. nih.govresearchgate.net By mapping the interactions of dequalinium with various proteins and pathways, researchers can better predict its therapeutic effects and potential side effects. nih.gov

"Omics" in Dequalinium Research:

"Omics" technologies generate vast amounts of data that can reveal the molecular fingerprints of a drug's activity. frontiersin.orgresearchgate.net For example, proteomics can identify all the proteins that dequalinium interacts with in a cell, while metabolomics can measure the changes in metabolic pathways that occur after treatment. nih.gov This detailed information can help to elucidate the mechanisms of action of dequalinium and identify new biomarkers for its therapeutic effects.

While specific "omics" studies focused solely on dequalinium undecenate are not yet widely published, the application of these approaches to dequalinium chloride provides a roadmap for future research. nih.govresearchgate.net Integrating multi-omics data will be crucial for building predictive models of dequalinium's activity and for designing the next generation of dequalinium-based therapies. mdpi.comnih.gov

| "Omics" Approach | Potential Application in Dequalinium Research | Reference |

|---|---|---|

| Genomics | Identifying genetic factors that influence sensitivity to dequalinium treatment. | nih.gov |

| Transcriptomics | Analyzing changes in gene expression in response to dequalinium to understand its impact on cellular pathways. | mdpi.comnih.gov |

| Proteomics | Identifying the full range of protein targets of dequalinium and its analogues. | nih.gov |

| Metabolomics | Measuring changes in cellular metabolism to understand the functional consequences of dequalinium treatment. | nih.gov |

Q & A

Q. What are the primary molecular targets of dequalinium undecenate in cellular models, and what experimental approaches are used to identify them?

this compound targets mitochondrial enzymes (e.g., disrupting ATP synthesis) and ion channels such as SK1 and nicotinic receptors. To identify these targets:

- Use radioligand binding assays with labeled inhibitors (e.g., apamin for SK1 channels) to quantify receptor affinity .

- Employ electrophysiological techniques (e.g., patch-clamp) to measure ion channel inhibition in HEK293 or COS-7 cells .

- Assess mitochondrial toxicity via MTT assays and ATP quantification in cancer cell lines, as the compound accumulates in mitochondria .

Q. What in vitro assays are recommended to evaluate the cytotoxic effects of this compound?

- Dose-response assays : Measure IC50 values using cell viability assays (e.g., MTT or resazurin) across multiple cell lines to assess selectivity .

- Mitochondrial membrane potential assays : Use fluorescent dyes like JC-1 to detect depolarization, a hallmark of mitochondrial toxicity .

- Enzyme activity assays : Quantify inhibition of PKC or mitochondrial enzymes via spectrophotometric methods .

Q. How can researchers validate the structural specificity of this compound in binding studies?

- X-ray crystallography or NMR : Resolve the compound’s binding mode to targets like chitinase A (PDB: 3ARP) .

- Fragment-linking strategies : Compare synthetic derivatives with modified linkers to determine hydrophobic interactions in binding pockets .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across different expression systems (e.g., mammalian cells vs. Xenopus oocytes)?

- Homologous system comparison : Replicate experiments in matched expression systems (e.g., HEK293 for SK1) to control for membrane composition differences .

- Voltage-clamp standardization : Normalize electrophysiological conditions (e.g., holding potential, ion gradients) to minimize technical variability .

- Meta-analysis : Apply statistical models (e.g., mixed-effects regression) to reconcile data from heterogeneous studies .

Q. What methodological considerations are critical when designing fragment-based optimization studies for this compound derivatives?

- Computational docking : Use tools like SyntaLinker to predict optimal linker lengths and fragment orientations based on crystal structures .

- Binding free energy calculations : Perform molecular dynamics simulations to assess thermodynamic stability of derivative-target complexes .

- In vitro validation : Test synthesized derivatives using surface plasmon resonance (SPR) to quantify binding kinetics .

Q. How should researchers address conflicting data on this compound’s dual role as a PKC inhibitor and ion channel blocker?

- Pathway segregation : Use gene knockout (CRISPR) or siRNA silencing to isolate PKC-dependent vs. ion channel-mediated effects .

- Time-resolved assays : Monitor early (ion channel) and late (PKC signaling) events using calcium imaging and Western blotting .

- Cross-inhibition controls : Co-administer selective inhibitors (e.g., chelerythrine for PKC) to disentangle mechanisms .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

- Nonlinear regression : Fit data to Hill or log-logistic models using software like GraphPad Prism to calculate EC50/IC50 .

- Error propagation analysis : Quantify uncertainty in derived parameters (e.g., 95% confidence intervals for IC50) .

- Robustness testing : Apply bootstrapping or Monte Carlo simulations to assess model stability under variable conditions .

Methodological Resources

- Structural Analysis : Utilize the Protein Data Bank (PDB: 3ARP) for dequalinium’s chitinase A binding mode .

- Pharmacological Data : Refer to electrophysiological protocols from hSK1 channel studies in HEK293 cells .

- Computational Tools : Implement SyntaLinker for fragment linking optimization in lead development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.